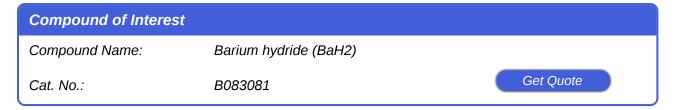


Barium Hydride: A Comprehensive Technical Guide to its Ionic Saline Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydride (BaH₂) is an alkaline earth metal hydride that exemplifies the characteristics of an ionic or saline hydride.[1][2] This white to grayish crystalline solid is formed through the direct reaction of elemental barium and hydrogen gas.[3][4] As a saline hydride, BaH₂ is characterized by a significant ionic bond between the electropositive barium cation (Ba²⁺) and the hydride anions (H⁻).[5] This ionic nature dictates its physical and chemical properties, including its crystalline structure, high reactivity, and utility as a potent reducing agent in various chemical transformations.[5] This technical guide provides an in-depth exploration of barium hydride, encompassing its fundamental properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role in catalysis.

Physicochemical and Structural Properties of Barium Hydride

Barium hydride is a non-volatile, crystalline solid with a high melting point, typical of ionic compounds.[1] It is highly reactive towards water and air, necessitating handling under inert atmospheric conditions.[5]



Data Presentation: Physicochemical, Thermodynamic, and Crystallographic Properties

The key quantitative data for barium hydride are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Barium Hydride

Property	Value	References
Molecular Formula	BaH ₂	[3]
Molar Mass	139.343 g/mol	[3]
Appearance	White to gray crystalline solid	[3]
Density	4.16 g/cm ³	[3]
Melting Point	675 °C (decomposes)	[3]
Solubility	Reacts with water; Insoluble in most organic solvents	[1]

Table 2: Thermodynamic Properties of Barium Hydride

Property	Value
Standard Enthalpy of Formation (ΔH°f)	-171 kJ/mol

Table 3: Crystallographic Properties of Barium Hydride (Ambient Conditions)

Property	Value
Crystal System	Orthorhombic
Space Group	Pnma
Ba-H Bond Distances	2.61 - 3.02 Å



Experimental Protocols Synthesis of Barium Hydride

The most common method for synthesizing barium hydride is the direct combination of elemental barium with hydrogen gas at elevated temperatures.[3]

Protocol 1: Direct Synthesis of Barium Hydride

Materials:

- Barium metal (high purity, finely divided)
- Hydrogen gas (high purity, >99.99%)
- Inert gas (Argon or Nitrogen, high purity)
- Tube furnace
- Quartz or alumina reaction tube
- · Gas flow controllers
- Schlenk line or glovebox

Procedure:

- Preparation: Handle barium metal under an inert atmosphere (glovebox or Schlenk line) due to its high reactivity with air and moisture.[5] Place a known quantity of finely divided barium metal into a clean, dry reaction boat (e.g., alumina).
- Reactor Assembly: Place the reaction boat containing the barium metal into the center of the
 quartz or alumina reaction tube. Assemble the reaction tube within the tube furnace. Connect
 the gas inlet and outlet to a manifold that allows for switching between inert gas and
 hydrogen. The outlet should be connected to a bubbler to monitor gas flow and prevent
 backflow of air.
- Purging: Purge the entire system with a steady flow of inert gas for at least 30 minutes to remove any residual air and moisture.



- Heating and Hydrogenation: While maintaining a slow flow of inert gas, begin heating the tube furnace to the reaction temperature, typically between 150-200 °C.[3] Once the desired temperature is reached, switch the gas flow from inert gas to hydrogen.
- Reaction: The reaction is typically carried out under a controlled flow of hydrogen gas. The
 reaction progress can be monitored by observing the consumption of hydrogen. The reaction
 is generally complete within a few hours.
- Cooling and Passivation: After the reaction is complete, switch the gas flow back to inert gas
 and allow the system to cool to room temperature. It is crucial to maintain a positive pressure
 of inert gas during cooling to prevent contamination.
- Product Handling: Once at room temperature, the reaction tube can be carefully removed.

 The product, barium hydride, should be handled and stored under a dry, inert atmosphere.[5]

Safety Precautions:

- Barium and barium hydride are highly reactive and pyrophoric. All manipulations must be carried out in an inert atmosphere.
- Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use a fume hood.
- Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[5]

Application in Catalysis: Deuteration of Alkylarenes

Atomically dispersed barium hydride on a magnesium oxide support (BaH/MgO) has been shown to be an effective catalyst for the deuteration of alkylarenes.

Protocol 2: Deuteration of Toluene using BaH/MgO Catalyst

Materials:

- BaH/MgO catalyst (prepared as described in the literature)
- Toluene (anhydrous)



- Cyclohexane (anhydrous, as solvent)
- Deuterium gas (D₂, high purity)
- Autoclave reactor equipped with a magnetic stir bar
- Gas handling system for D₂

Procedure:

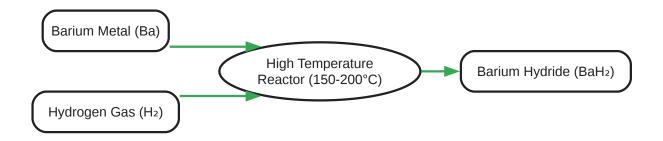
- Reactor Charging: In an inert atmosphere glovebox, charge the autoclave reactor with the BaH/MgO catalyst (e.g., 1 mol% BaH loading with respect to toluene) and a magnetic stir bar.
- Substrate Addition: Add a solution of toluene in cyclohexane (e.g., 0.2 M) to the reactor.
- Sealing and Pressurizing: Seal the autoclave and remove it from the glovebox. Connect the reactor to the gas handling system. Purge the reactor with D₂ gas several times to remove any residual inert gas.
- Reaction: Pressurize the reactor with D₂ to the desired pressure (e.g., 6 bar). Begin stirring the reaction mixture at room temperature (25 °C).
- Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine the extent of deuterium incorporation.
- Work-up: After the desired reaction time, vent the D₂ gas safely. The reaction mixture can be filtered to remove the catalyst, and the product can be isolated from the solvent.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the synthesis and application of barium hydride can aid in understanding the underlying principles.

Direct Synthesis of Barium Hydride





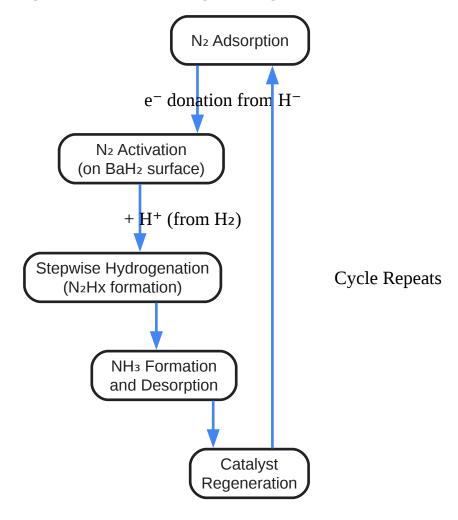
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Caption: Direct synthesis of barium hydride from its elements.

Crystal Structure of Barium Hydride

Caption: Coordination of Ba^{2+} with H^- ions in the crystal lattice.

Ammonia Synthesis Catalytic Cycle





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Caption: Simplified catalytic cycle for ammonia synthesis using BaH2.

Conclusion

Barium hydride stands as a significant member of the saline hydride family, with its distinct ionic character governing its reactivity and potential applications. The direct synthesis from its constituent elements remains the most viable route for its production, albeit requiring careful handling due to its pyrophoric nature. The emerging use of barium hydride in catalytic processes, such as deuteration and ammonia synthesis, highlights its potential beyond a simple reducing agent. Further research into nanostructured forms and composite materials containing barium hydride may unlock new avenues for its application in materials science and sustainable chemistry. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers and scientists working with or exploring the potential of this versatile inorganic compound.

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